Aripiprazole Impurity 3

Descripción general

Descripción

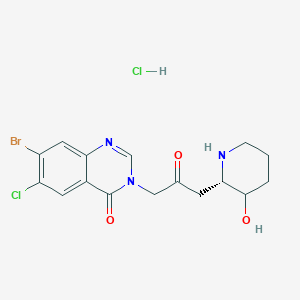

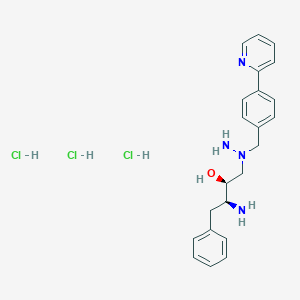

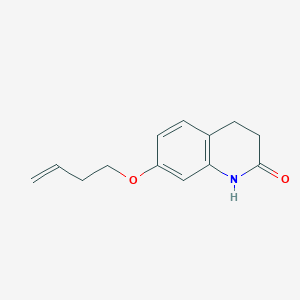

Aripiprazole Impurity 3, also known as 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone, is a compound related to Aripiprazole, a medication primarily used for the treatment of schizophrenia or bipolar disorder . The impurity is used as a reference standard in laboratory tests .

Synthesis Analysis

The synthesis of Aripiprazole and its impurities has been studied extensively. A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities . Another study optimized the amount of substrate and other factors to achieve a high conversion ratio of about 90-99% .Molecular Structure Analysis

The molecular structure of Aripiprazole Impurity 3 can be analyzed using various techniques such as FTIR, XRD, DSC, SEM, and TGA . These techniques can provide valuable information about the bond shifting, surface morphology, and exothermic peaks of the impurity.Chemical Reactions Analysis

The chemical reactions involved in the formation of Aripiprazole Impurity 3 have been described in several studies. For instance, one study describes the formation of the impurity during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Physical And Chemical Properties Analysis

Aripiprazole Impurity 3, like Aripiprazole, is likely to exhibit low aqueous solubility and high lipophilicity . The solubility of the drug substance can be improved upon complexation with cyclodextrins .Aplicaciones Científicas De Investigación

Application in Pharmaceutical Research

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Aripiprazole Impurity 3 is used in the impurity profiling of pharmaceuticals. It’s particularly useful in understanding the degradation pathways of active pharmaceutical ingredients (APIs), which is crucial for ensuring the safety and quality of the API and the resultant drug product .

Methods of Application or Experimental Procedures

The impurities of aripiprazole, an antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder, were generated under accelerated stress conditions. The resulting impurities were identified and visualized using the UNIFI Scientific Information System .

Results or Outcomes

The impurities were successfully identified and visualized, providing valuable insights into the impact of storage conditions on compound integrity .

Application in the Study of Hydration Mechanisms

Summary of the Application

Aripiprazole Impurity 3 is used to investigate the reasons for the insolubility of Form III in water and to explore the mechanism of the hydration process of Form III .

Methods of Application or Experimental Procedures

The conformational and cohesive energies of Form III and Form H1 were calculated using Gaussian 16 and Crystal Explorer 17. The behaviors of Form III in water were simulated using Gromacs 2020.6. The hydration process from Form III to Form H1 was monitored in situ using Raman spectroscopy .

Results or Outcomes

The study found that more hydrogen bonds and strong van der Waals interactions in Form H1 lead to greater stability. The overall decrease in polarity and the strong binding effect on APZ molecule clusters due to intermolecular interactions lead to the water insolubility of Form III .

Application in Ion Pair Reversed-Phase Liquid Chromatography (RPLC)

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Aripiprazole Impurity 3 is used in the development and validation of a sensitive and reproducible ion pair RPLC method for the determination of aripiprazole and its nine impurities, which significantly differ in polarity .

Methods of Application or Experimental Procedures

The ion pair RPLC method involves the use of a mobile phase to separate aripiprazole and its impurities based on their interactions with the stationary phase and the mobile phase. The method is validated for its sensitivity and reproducibility .

Results or Outcomes

The ion pair RPLC method successfully separates aripiprazole and its nine impurities, providing a reliable analytical method for quality control in pharmaceutical manufacturing .

Application in the Study of Degradation Pathways

Summary of the Application

Aripiprazole Impurity 3 is used to study the degradation pathways of aripiprazole under accelerated stress conditions .

Methods of Application or Experimental Procedures

Aripiprazole was subjected to accelerated stress conditions to generate degradation products. The resulting impurities were identified and visualized using the UNIFI Scientific Information System .

Results or Outcomes

The study provided insights into the impact of storage conditions on compound integrity. Characterized impurities could be saved to UNIFI’s scientific library and utilized for future screening of samples generated under differing degradation or synthetic conditions .

Safety And Hazards

Direcciones Futuras

Future research could focus on improving the solubility and stability of Aripiprazole and its impurities, potentially through the use of inclusion complexes with other compounds . Additionally, the unique neurobiology of Aripiprazole suggests further exploration of these targets by novel and future biased ligand compounds .

Propiedades

IUPAC Name |

7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZKENBUSFXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole Impurity 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.